N-[4-(cyanomethyl)phenyl]methanesulfonamide
Description
N-[4-(cyanomethyl)phenyl]methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a phenyl ring substituted with a cyanomethyl (-CH₂CN) group. This compound’s structure confers distinct electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions. The cyanomethyl group acts as an electron-withdrawing substituent, enhancing the acidity of the sulfonamide proton, which may improve binding affinity to biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-14(12,13)11-9-4-2-8(3-5-9)6-7-10/h2-5,11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABBFZUIRINZBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40955484 | |
| Record name | N-[4-(Cyanomethyl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33893-37-7 | |
| Record name | N-[4-(Cyanomethyl)phenyl]methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33893-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC151985 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[4-(Cyanomethyl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyanomethyl)phenyl]methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-(cyanomethyl)aniline and methanesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-(cyanomethyl)aniline is dissolved in an appropriate solvent like dichloromethane. Methanesulfonyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The mixture is stirred for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyanomethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the cyanomethyl group to an amine.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]methanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-[4-(cyanomethyl)phenyl]methanesulfonamide exerts its effects depends on its interaction with molecular targets. The cyanomethyl group can interact with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The methanesulfonamide group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
The structural and functional uniqueness of N-[4-(cyanomethyl)phenyl]methanesulfonamide becomes evident when compared to analogs. Below is a detailed analysis, supported by data tables and research findings.
Structural Analogues and Substituent Effects
Table 1: Key Structural Differences and Properties
Key Findings :
- Cyanomethyl vs. Halogenated Derivatives: The cyanomethyl group in the target compound provides a balance between lipophilicity and electronic effects, enabling broad-spectrum activity (e.g., antitumor and anti-inflammatory) compared to dichloro or trifluoromethyl analogs, which are more specialized .
- Aminomethyl vs. Cyanomethyl: Replacing cyanomethyl with aminomethyl () increases nucleophilicity but reduces stability under acidic conditions, limiting its therapeutic applications .
- Dimethoxy Substitutions : Compounds with dimethoxy groups () exhibit higher solubility but reduced membrane permeability due to increased polarity .
Physicochemical Properties
Table 3: Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | LogP (Lipophilicity) | Aqueous Solubility |
|---|---|---|---|
| This compound | ~214.29 | 1.2 | Moderate |
| N-(3,4-Dichlorophenyl)methanesulfonamide | ~236.09 | 2.8 | Low |
| N-[4-(Trifluoromethyl)phenyl]methanesulfonamide | ~229.21 | 2.5 | Low |
| N-[4-(aminomethyl)phenyl]methanesulfonamide | ~200.25 | 0.7 | High |
Analysis :
- The cyanomethyl substituent provides moderate lipophilicity (LogP = 1.2), balancing membrane permeability and solubility. In contrast, halogenated analogs (LogP > 2.5) face solubility challenges despite better absorption .
- The aminomethyl derivative’s low LogP (0.7) enhances solubility but limits penetration into hydrophobic biological targets .
Biological Activity
N-[4-(cyanomethyl)phenyl]methanesulfonamide is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.
Chemical Structure and Properties
This compound features a cyanomethyl group attached to a phenyl ring, along with a methanesulfonamide functional group. Its molecular formula is C₉H₁₁N₃O₂S, with a molecular weight of approximately 213.26 g/mol. The presence of the cyanomethyl group is significant as it can influence the compound's reactivity and biological profile.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The compound can undergo various chemical transformations, such as:
- Reduction : The cyanomethyl group can be converted into primary amines, which may enhance its reactivity towards biological targets.
- Nucleophilic Reactions : The methanesulfonamide moiety may participate in nucleophilic attack, forming covalent bonds with target proteins or enzymes.
These interactions can disrupt cellular processes, leading to various biological effects, including potential anticancer and antimicrobial activities .
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been shown to induce apoptosis in human myelodysplastic syndrome (SKM-1) cell lines by increasing the intracellular levels of acetyl-histone H3 and P21, leading to G1 cell cycle arrest .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent .
Case Studies
- In Vitro Studies : A study investigating the effects of this compound on human cancer cell lines revealed that it significantly reduced cell viability at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
- In Vivo Efficacy : In animal models, the compound demonstrated promising antitumor activity. Oral dosing in SKM-1 xenograft models resulted in significant tumor reduction compared to control groups, indicating its potential as a therapeutic agent in cancer treatment .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(4-acetylphenyl)-1-phenylcyclopentane-1-carboxamide | Acetyl instead of cyanomethyl | Anticancer properties | Acetyl group may alter biological interactions |
| N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide | Fluorine substitution | Potential receptor modulation | Fluorine may enhance lipophilicity |
| N-(4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide | Methoxy group present | Antioxidant activity | Methoxy enhances solubility |
The presence of the cyanomethyl group in this compound distinguishes it from these similar compounds, potentially affecting its reactivity and biological profile .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
